molecular formula C16H15BrN2O2 B2387312 1-(3-(4-bromophenyl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 927553-21-7

1-(3-(4-bromophenyl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2387312
CAS No.: 927553-21-7
M. Wt: 347.212
InChI Key: PQRNSXFKYNSMTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3-(4-bromophenyl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone belongs to the pyrazoline class of heterocyclic molecules, characterized by a partially saturated pyrazole ring (4,5-dihydro-1H-pyrazole). Pyrazoline derivatives are widely studied for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .

Properties

IUPAC Name

1-[5-(4-bromophenyl)-3-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c1-10-3-8-16(21-10)15-9-14(18-19(15)11(2)20)12-4-6-13(17)7-5-12/h3-8,15H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRNSXFKYNSMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CC(=NN2C(=O)C)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-bromophenyl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent.

    Attachment of the methylfuran group: This can be done through a Friedel-Crafts acylation reaction using a furan derivative and an acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-bromophenyl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, particularly in the development of new materials.

Biology

Research indicates potential biological activities , including:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various pathogens.
  • Anti-inflammatory Effects: It has been observed to reduce inflammation in preclinical models, indicating potential therapeutic applications in inflammatory diseases.

Medicine

Ongoing research is exploring its use as a therapeutic agent for conditions such as:

  • Cancer Treatment: Preliminary studies suggest that it may inhibit tumor growth through specific molecular interactions.
  • Neurological Disorders: Investigations are underway to assess its efficacy in treating conditions like Alzheimer's disease due to its ability to interact with neurological pathways.

Case Studies

StudyFocusFindings
Antimicrobial ActivityThe compound demonstrated significant inhibition against Staphylococcus aureus and E. coli with minimum inhibitory concentrations (MIC) below 50 µg/mL.
Anti-inflammatory EffectsIn vivo studies showed a reduction in paw edema in rat models treated with the compound compared to controls, suggesting its potential in treating arthritis.
Cancer InhibitionThe compound was tested against various cancer cell lines, showing IC50 values indicating effective cytotoxicity at low concentrations.

Mechanism of Action

The mechanism of action of 1-(3-(4-bromophenyl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromophenyl and methylfuran groups may contribute to its binding affinity and specificity towards certain enzymes or receptors. The pyrazole ring can also play a role in modulating its biological activity.

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

Pyrazoline derivatives exhibit conformational variations depending on substituent positions and steric/electronic interactions. Key comparisons include:

Compound Substituents (R1, R2) Dihedral Angles (°) Between Pyrazoline Ring and Aromatic Groups Reference
Target 4-Bromophenyl, 5-Methylfuran-2-yl Not reported
I 4-Chlorophenyl, 4-Methoxyphenyl 6.69 (C6–Cl ring), 74.88 (C10–OCH3 ring)
3 4-Chlorophenyl, 4-Fluorophenyl 4.89 (fluorophenyl ring)
4 Phenyl, 4-Fluorophenyl 10.53 (molecule A), 9.78 (molecule B)

Key Observations :

  • Electron-withdrawing groups (e.g., bromo, chloro) increase dihedral angles due to steric hindrance, as seen in compound I (74.88°) .

Hydrogen Bonding and Crystal Packing

Intermolecular interactions significantly influence stability and solubility:

Compound Hydrogen Bonds Crystal Packing Features Reference
Target Not reported Likely C–H···O (furan O)
I C5–H5A···O2, C16–H16B···O2 Chains along [010]; C–H···π interactions
2 N/A (carbaldehyde group) Toluene-solvated; layered packing
13 C–H···Br, C–H···F Triclinic (P1); Z = 2

Key Observations :

  • Carbaldehyde derivatives (e.g., compound 2 ) lack strong hydrogen bonds, relying on van der Waals forces .
  • Bromine and fluorine atoms in 13 participate in weak C–H···X (X = Br, F) interactions, enhancing lattice stability .

Physicochemical Properties

Synthetic yields and melting points reflect substituent effects:

Compound Yield (%) Melting Point (°C) Recrystallization Solvent Reference
Target Not reported Not reported Likely ethanol/DMF
I 82 409 K (136°C) Ethanol/DMF
2 78 99–101 Toluene
3 72 110–112 Ethanol

Key Observations :

  • Higher yields (~72–82%) are typical for pyrazolines synthesized via chalcone-hydrazine condensations .
  • Methoxy and bromo substituents (e.g., I ) increase melting points due to stronger intermolecular forces .

Computational and Crystallographic Tools

Structural analyses rely on:

  • Software : SHELX suite for refinement (e.g., SHELXL-2018) .
  • Data Collection : Bruker APEX-II diffractometers (MoKα radiation, λ = 0.71073 Å) .

Biological Activity

1-(3-(4-bromophenyl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C19H21BrN2O
  • Molecular Weight : 449.29 g/mol
  • Structure : The compound features a pyrazole ring substituted with a bromophenyl and a methylfuran group.

Biological Activity Overview

The biological activities of pyrazole derivatives, including the compound , are diverse and include:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated broad-spectrum activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : Pyrazole derivatives have been noted for their anti-inflammatory properties. They inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation .
  • Cytotoxicity : Some studies report that certain pyrazole derivatives exhibit cytotoxic effects on cancer cell lines. For example, compounds similar to this compound have shown IC50 values indicating effective inhibition of tumor cell proliferation .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in inflammation and microbial resistance.
  • Interaction with Cellular Pathways : It may interfere with signaling pathways that regulate cell growth and apoptosis in cancer cells.

Case Studies

Several studies have highlighted the biological activities of related pyrazole compounds:

Study 1: Antimicrobial Properties

A study evaluated various pyrazole derivatives against E. coli and S. aureus. The results indicated that certain compounds exhibited Minimum Inhibitory Concentrations (MICs) as low as 2.50 µg/mL, demonstrating strong antimicrobial potential .

Study 2: Anti-inflammatory Activity

Research on anti-inflammatory effects showed that pyrazole derivatives could stabilize human red blood cell (HRBC) membranes with percentages ranging from 86.70% to 99.25%, indicating significant protective effects against hemolysis .

Study 3: Cytotoxicity in Cancer Cells

In vitro assays revealed that some pyrazole derivatives had IC50 values below 100 µM against MCF-7 breast cancer cells, suggesting substantial cytotoxicity and potential for further development as anticancer agents .

Data Table

Activity Type Observed Effect Reference
AntimicrobialMIC values ranging from 2.50 to 20 µg/mL
Anti-inflammatoryHRBC membrane stabilization up to 99.25%
CytotoxicityIC50 values <100 µM against MCF-7

Q & A

Q. What are the established synthetic methodologies for preparing this compound, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves a Claisen-Schmidt condensation followed by cyclization with hydrazine derivatives. Key steps include:

  • Step 1 : Condensation of 4-bromophenylacetone with 5-methylfuran-2-carbaldehyde under acidic conditions (e.g., ethanol/HCl) to form a chalcone intermediate.
  • Step 2 : Cyclization with hydrazine hydrate in refluxing ethanol, catalyzed by piperidine, to yield the dihydropyrazole ring .
    Optimization Strategies :
  • Solvent Selection : Ethanol or methanol for solubility and reflux efficiency.
  • Catalyst Screening : Piperidine or glacial acetic acid to accelerate cyclization.
  • Temperature Control : Reflux (~80°C) ensures completion within 6–12 hours.

Table 1 : Yield optimization under varying conditions:

CatalystSolventTemp (°C)Time (h)Yield (%)
PiperidineEthanol80878
AcOHMethanol701065

Q. How is X-ray crystallography utilized to confirm the molecular structure and conformation?

Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed to resolve the 3D structure:

  • Data Collection : Crystals are mounted at 100 K using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure Refinement : SHELXL (via OLEX2 interface) refines atomic coordinates, thermal parameters, and hydrogen bonding .
    Key Observations :
  • Dihedral Angles : The 4-bromophenyl and 5-methylfuran substituents form angles of 6.7–74.9° with the pyrazoline ring, influencing planarity .
  • Hydrogen Bonding : Intermolecular C–H⋯O interactions stabilize the crystal packing .

Table 2 : Selected bond lengths and angles:

Bond/AngleValue (Å/°)
C(1)–N(1)1.467
N(1)–N(2)1.381
C(5)–O(1)1.214
Dihedral (Ph–Pyz)74.88

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity and guide functionalization?

Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is used to:

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., carbonyl group at C5).
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (~4.5 eV) to predict charge-transfer interactions .
  • Docking Studies : Simulate binding with biological targets (e.g., COX-2 enzyme) to prioritize substituents for SAR .

Q. How can contradictions in biological activity data (e.g., varying IC50 values) be resolved?

Methodological Answer : Contradictions arise from differences in assay conditions or purity. Mitigation strategies include:

  • Purity Validation : HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity.
  • Dose-Response Curves : Triplicate measurements with positive controls (e.g., doxorubicin for cytotoxicity).
  • Statistical Analysis : ANOVA/Tukey tests to assess significance (p < 0.05) .

Table 3 : Comparative IC50 values against MCF-7 cells:

SubstituentIC50 (μM)Source
4-Br, 5-Me-Furan12.3Current Study
4-Cl, 4-OMe-Ph18.9

Q. What advanced techniques characterize stereochemical outcomes in asymmetric synthesis?

Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 90:10) to resolve enantiomers.
  • VCD Spectroscopy : Compare experimental and DFT-simulated vibrational circular dichroism spectra .
  • X-ray Crystallography : Absolute configuration determination via Flack parameter refinement .

Q. How are reaction mechanisms (e.g., cyclization) probed using kinetic studies?

Methodological Answer :

  • In Situ Monitoring : ReactIR tracks intermediate formation (e.g., hydrazone).
  • Rate Law Determination : Pseudo-first-order kinetics under excess hydrazine.
  • Activation Energy : Arrhenius plots (ln(k) vs. 1/T) yield Ea ≈ 45 kJ/mol .

Q. What strategies improve crystallinity for poorly diffracting samples?

Methodological Answer :

  • Solvent Recrystallization : Slow evaporation from DCM/hexane mixtures.
  • Additive Screening : Trace ethyl acetate or seed crystals enhance nucleation.
  • Cryoprotection : Glycerol (20% v/v) prevents ice formation during data collection .

Q. How is structure-activity relationship (SAR) analysis conducted for antimicrobial activity?

Methodological Answer :

  • Substituent Variation : Compare analogs with halogen (Br/Cl), alkyl (Me), or methoxy groups.
  • MIC Assays : Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922).
  • LogP Calculations : Correlate lipophilicity (ClogP ≈ 3.2) with membrane permeability .

Table 4 : SAR for antimicrobial activity:

SubstituentMIC S. aureus (μg/mL)MIC E. coli (μg/mL)
4-Br, 5-Me-Furan1664
4-Cl, 5-Ph32128

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.